6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C₈H₃ClF₄O₂ and a molecular weight of approximately 242.55 g/mol. It is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group attached to a benzoic acid framework. The compound is identified by its CAS number 1028306-70-8 and has notable physicochemical properties, including a melting point range of 96°C to 98°C .
The chemical reactivity of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid can be attributed to its functional groups. It can undergo typical reactions associated with carboxylic acids, such as:
These reactions are significant for synthesizing analogs and exploring its derivatives for potential applications.
The synthesis of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves several steps:
These methods allow for the controlled synthesis of the compound while maintaining the integrity of the functional groups .
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid has potential applications in various fields:
Interaction studies involving 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid are essential for understanding its behavior in biological systems. These studies typically focus on:
Such studies help elucidate the compound's viability for practical use .
Several compounds share structural similarities with 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid. Here is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | 129931-45-9 | 0.91 | Different substitution pattern affecting reactivity |
4-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid | 159329-20-1 | 0.95 | Variations in position of substituents |
4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid | 1807265-66-2 | 0.91 | Potentially different biological activities |
3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid | 1431329-63-3 | 0.87 | Structural variations leading to distinct properties |
These compounds illustrate the diversity within this class of chemicals and underscore the unique positioning of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid within fluorinated aromatic compounds .